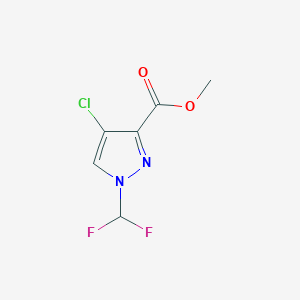

4-氯-1-二氟甲基-1H-吡唑-3-羧酸甲酯

描述

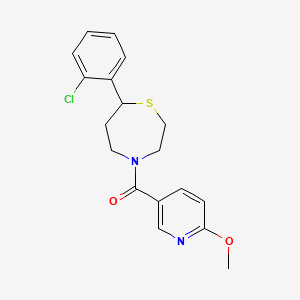

“4-Chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methyl ester” is a synthetic chemical compound. It is a type of succinate dehydrogenase inhibitor (SDHI) which is used as a fungicide . It has a molecular formula of C6H6F2N2O2 .

Synthesis Analysis

The synthesis of this compound involves unique routes which rely on the van Leusen pyrrole synthesis and the halogen dance reaction . It is synthesized by reacting sodium hydroxide solution with triethyl orthoformate in the presence of hexamethylenetetramine .Molecular Structure Analysis

The molecular structure of this compound includes a difluoromethyl and methyl-bearing pyrazoline, pyrrole, or thiophene ring in the acid component .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include oxidation, esterification, addition, substitution, cyclization, methylation, and basic hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 201-203°C, a predicted boiling point of 315.9±42.0 °C, a density of 1.52, and it is soluble in DMSO and methanol .科学研究应用

合成与结构分析

研究探索了吡唑衍生物的合成和表征,包括对其分子结构的分析。例如,Shen 等人(2012 年)研究了吡唑衍生物的合成和晶体结构,强调了使用核磁共振、红外光谱和 X 射线衍射等技术进行分析。这些方法对于理解此类化合物的化学性质和潜在应用至关重要 (沈, 黄, 刁, & 雷, 2012).

化学合成与纯化

李芬(2013 年)进行了一项研究,重点关注相关化合物 3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成,强调了通过各种化学反应步骤实现高纯度和产率的过程。这项研究对于理解生产高质量化学化合物以供进一步研究和应用的方法论具有重要意义 (李芬, 2013).

与卤素的反应性

Molchanov 等人(2002 年)研究了吡唑衍生物与卤素的反应,揭示了这些化合物的化学反应性和潜在修饰。理解这些反应对于根据特定科学应用定制吡唑衍生物的化学性质至关重要 (Molchanov, Stepakov, Boitsov, & Kostikov, 2002).

在材料科学中的潜力

Chandrakantha 等人(2013 年)探讨了 N-取代-5-苯基-1H-吡唑-4-乙基羧酸盐的光学非线性,确定了在光学限制和材料科学中具有潜在应用的化合物。此类研究对于发现具有独特性质的新材料以实现技术进步至关重要 (Chandrakantha, Isloor, Sridharan, Philip, Shetty, & Padaki, 2013).

在缓蚀中的应用

Herrag 等人(2007 年)评估了吡唑衍生物作为盐酸中钢的缓蚀剂,展示了这些化合物在工业应用中的潜力,例如保护金属免受腐蚀 (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

探索抗真菌活性

Du 等人(2015 年)合成了一系列吡唑-4-羧酸酰胺,包括二氟甲基衍生物,并测试了它们的抗真菌活性。这项研究对于开发新的抗真菌剂和了解这些化合物的生物活性至关重要 (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).

作用机制

未来方向

属性

IUPAC Name |

methyl 4-chloro-1-(difluoromethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClF2N2O2/c1-13-5(12)4-3(7)2-11(10-4)6(8)9/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAMMSRDCCVUAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClF2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-difluoromethyl-1H-pyrazole-3-carboxylic acid methyl ester | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2463073.png)

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2463074.png)

![6-Cyclopropyl-5-methyl-1-oxa-6-azaspiro[2.4]heptane](/img/structure/B2463078.png)

![N-methyl-2-(methylsulfanyl)-N-[(2-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2463084.png)

![Methyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2463089.png)

![1-(4-chlorophenyl)-4-(furan-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2463096.png)